(4-Cyclopropylpyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclopropylpyrimidin-5-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile applications. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a cyclopropyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropylpyrimidin-5-yl)boronic acid typically involves the borylation of a suitable pyrimidine precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide or vinyl halide in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is carried out under mild conditions, making it suitable for the synthesis of various boronic acids.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropylpyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is one of the most widely used reactions involving boronic acids.
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Substitution: The boronic acid group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium acetate or potassium phosphate.
Oxidizing Agents: For oxidation reactions.
Major Products Formed
The major products formed from these reactions include biaryl compounds (from Suzuki–Miyaura coupling), boronic esters (from oxidation), and various substituted pyrimidines (from substitution reactions).
Scientific Research Applications
(4-Cyclopropylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4-Cyclopropylpyrimidin-5-yl)boronic acid in chemical reactions involves the formation of a boron-palladium complex during the Suzuki–Miyaura coupling reaction . This complex facilitates the transfer of the boronic acid group to the aryl or vinyl halide, resulting in the formation of a new carbon-carbon bond. The boronic acid group can also interact with other functional groups, leading to various substitution and oxidation reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in organic synthesis.
Cyclopropylboronic Acid: Similar in structure but lacks the pyrimidine ring.
Pyrimidinylboronic Acid: Similar in structure but lacks the cyclopropyl group.
Uniqueness
(4-Cyclopropylpyrimidin-5-yl)boronic acid is unique due to the presence of both a cyclopropyl group and a pyrimidine ring This combination imparts distinct chemical properties, making it a valuable reagent in various chemical reactions
Properties
Molecular Formula |
C7H9BN2O2 |
---|---|
Molecular Weight |
163.97 g/mol |
IUPAC Name |
(4-cyclopropylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C7H9BN2O2/c11-8(12)6-3-9-4-10-7(6)5-1-2-5/h3-5,11-12H,1-2H2 |
InChI Key |
OXXOWWGOIFVKEG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=CN=C1C2CC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.